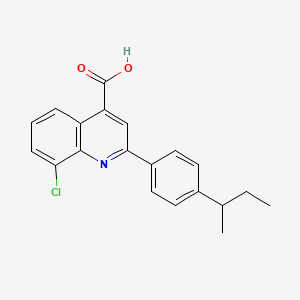

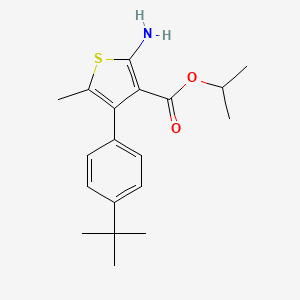

![molecular formula C17H17IN6OS B1326658 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-15-9](/img/structure/B1326658.png)

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

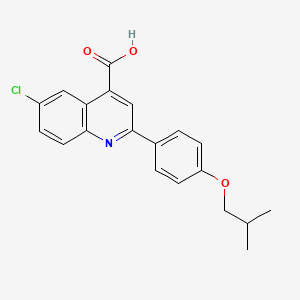

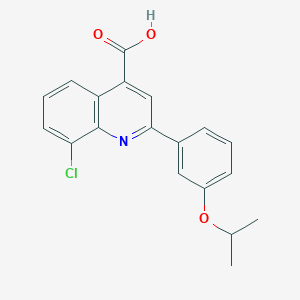

The compound of interest, 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, is a derivative of the 1,2,4-triazole class. These derivatives are known for their potential in creating low-toxic and highly active substances, with a variety of biological activities. The triazole core is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to yield benzylideneamino-triazol-thiones. Further reaction with chloroacetic acid leads to the formation of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives . Although the specific synthesis of the compound is not detailed, it likely follows a similar synthetic route with the appropriate iodophenyl and phenyl substitutions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. This core structure is modified with various substituents that influence the compound's physical and chemical properties, as well as its biological activity. The structure of these compounds is typically confirmed using techniques such as 1H-NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the thioether moiety (–S–) can participate in nucleophilic substitution reactions, while the hydrazide group (–CO–NH–NH2) offers potential for condensation reactions. The triazole ring itself can engage in reactions typical of aromatic heterocycles, such as electrophilic substitution .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, are determined using specialized equipment like automatic melting point devices. The chemical properties, including the elemental composition, are ascertained through elemental analysis. Chromatography-mass spectral studies are conducted to study the purity and individuality of the compounds. These properties are crucial for understanding the behavior of the compounds in biological systems and for the development of pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Synthesis of New 1,2,4-Triazoles and Their Antimicrobial Effectiveness : Derivatives of 1,2,4-triazoles, including compounds structurally similar to the specified compound, were synthesized and showed significant antimicrobial activities against various microorganisms (Bayrak et al., 2009).

- Novel Syntheses of 1,2,4-Triazoles and [1,2,4]triazolo[3,4-b][1,3,4] Thiadiazoles : Similar compounds were created and tested for antibacterial and antifungal properties, with some showing significant activity (Abbady, 2014).

Anticancer Potential

- Inhibition of Cancer Cell Migration : Certain derivatives of 1,2,4-triazole-3-thiol showed cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. These compounds were more effective against melanoma cells (Šermukšnytė et al., 2022).

Enzyme Inhibition Studies

- Lipase and α-Glucosidase Inhibition : A study on the inhibition of lipase and α-glucosidase enzymes by derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed substantial inhibitory effects, suggesting potential therapeutic applications (Bekircan et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is human aromatase . Aromatase is a critical enzyme involved in the biosynthesis of estrogens, which play a significant role in various physiological and pathological processes.

Mode of Action

The compound interacts with its target, human aromatase, by binding to it . This interaction can inhibit the activity of the enzyme, thereby affecting the biosynthesis of estrogens.

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway by inhibiting the activity of aromatase . This inhibition can lead to a decrease in the levels of estrogens, which can have downstream effects on various physiological processes, including reproductive function, bone health, and cardiovascular health.

Result of Action

The primary result of the compound’s action is the inhibition of aromatase activity , leading to a decrease in estrogen biosynthesis . This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of estrogen-dependent cancers, this could potentially slow down the growth of cancer cells.

Eigenschaften

IUPAC Name |

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDRWLZFRISSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

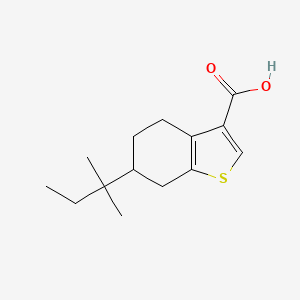

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)